REACTION_CXSMILES
|
CO[CH:3](OC)[N:4]([CH3:6])C.[Cl:9][C:10]1[CH:11]=[C:12]([N+]([O-])=O)[C:13](C)=[CH:14][C:15]=1[F:16].O.NN>CN(C)C=O>[Cl:9][C:10]1[CH:11]=[C:3]2[C:13]([CH:12]=[CH:6][NH:4]2)=[CH:14][C:15]=1[F:16] |f:2.3|
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Name
|
|
Quantity
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6.3 mL
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
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Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
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ClC=1C=C(C(=CC1F)C)[N+](=O)[O-]
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Name
|
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Quantity
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30 mL
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Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
3 mL
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Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
1.5 mL
|
Type
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reactant
|
Smiles
|
O.NN
|
Control Type
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UNSPECIFIED
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Setpoint
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130 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred at 130° C. for 2 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
partitioned between ethyl acetate and water
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Type
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EXTRACTION
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Details
|
the aqueous was extracted with ethyl acetate (2×)
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Type
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WASH
|
Details
|
The combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (magnesium sulfate)
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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DISSOLUTION
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Details
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dissolved in methanol/tetrahydrofuran (1:1; 100 mL)
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Type
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ADDITION
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Details
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Raney Nickel®, 50% wt. in water, (5 g) was added
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Type
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TEMPERATURE
|
Details
|
The mixture was cooled to 0° C.
|
Type
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TEMPERATURE
|
Details
|
The mixture was warmed to room temperature
|
Type
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STIRRING
|
Details
|
stirred for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
then cooled to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered through celite®
|
Type
|
WASH
|
Details
|
The filter-cake was washed with tetrahydrofuran
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography [SiO2; heptane-dichloromethane (4:1)]
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C2C=CNC2=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |